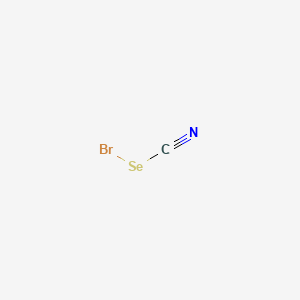
Selenium bromide cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium bromide cyanide is a chemical compound with the molecular formula CBrNSe. It is an organoselenium compound, which means it contains a carbon-to-selenium chemical bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenium bromide cyanide can be synthesized through the reaction of selenium compounds with bromine and cyanide sources. One common method involves the oxidation of sodium cyanide with bromine, which proceeds in two steps via the intermediate cyanogen . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The use of closed reactors and substantial safety regulations is essential due to the toxic nature of cyanide compounds .
Chemical Reactions Analysis
Types of Reactions: Selenium bromide cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: It can be reduced to form elemental selenium and other reduced selenium species.
Substitution: It can participate in substitution reactions where the bromine or cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Selenium dioxide, bromine, and cyanogen.
Reduction Products: Elemental selenium and hydrogen bromide.
Substitution Products: Various organoselenium compounds depending on the substituent introduced.
Scientific Research Applications
Selenium bromide cyanide has several applications in scientific research:
Mechanism of Action
The mechanism by which selenium bromide cyanide exerts its effects involves the incorporation of selenium into various biological molecules. Selenium is first metabolized to selenophosphate and selenocysteine, which are then incorporated into selenoproteins. These selenoproteins play crucial roles in antioxidant defense, thyroid hormone metabolism, and other essential biological processes . The molecular targets and pathways involved include the RNA sequence UGA, which is recognized by selenocysteine inserting sequences (SECIS) and SECIS binding proteins (SBP-2) .
Comparison with Similar Compounds
Cyanogen Bromide (BrCN): An inorganic compound with similar reactivity but lacks the selenium component.
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenocyanates (RSeCN): Organic compounds containing selenium and cyanide, similar in structure to selenium bromide cyanide.
Uniqueness: this compound is unique due to its combination of selenium, bromine, and cyanide, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
80039-77-6 |
|---|---|
Molecular Formula |
CBrNSe |
Molecular Weight |
184.89 g/mol |
IUPAC Name |
bromo selenocyanate |
InChI |
InChI=1S/CBrNSe/c2-4-1-3 |
InChI Key |
ROKKRODUCFTNAP-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


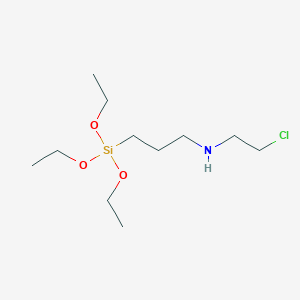
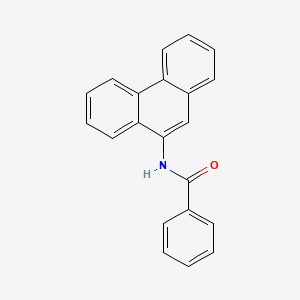
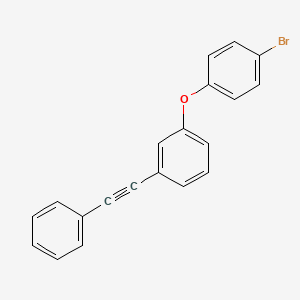
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
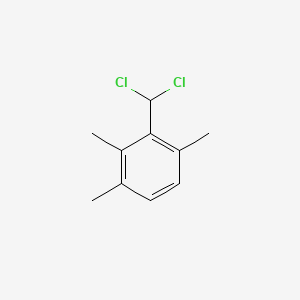
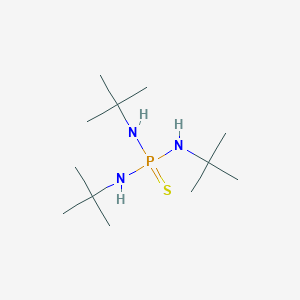
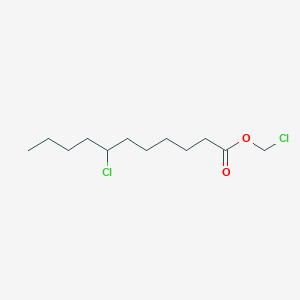

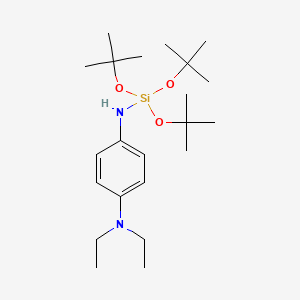
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)


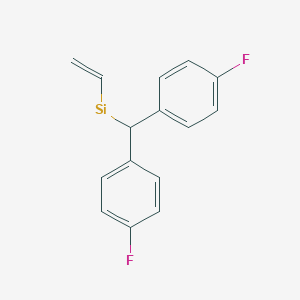
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
